![molecular formula C19H20OSi B1441404 {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol CAS No. 1217863-49-4](/img/structure/B1441404.png)
{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol
Overview
Description
“{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol” is a chemical compound with the CAS Number: 1217863-49-4 . It has a molecular weight of 292.45 . The IUPAC name for this compound is {2- [dimethyl (1-naphthyl)silyl]phenyl}methanol .
Molecular Structure Analysis
The molecular formula of “{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol” is C19H20OSi . The InChI code for this compound is 1S/C19H20OSi/c1-21(2,18-12-6-4-9-16(18)14-20)19-13-7-10-15-8-3-5-11-17(15)19/h3-13,20H,14H2,1-2H3 .Physical And Chemical Properties Analysis
“{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol” is a solid compound . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Substituent Effects in Silylation
- A study by Marín‐Luna, Patschinski, & Zipse (2018) discusses the silylation of C4-substituted 1-(naphthalen-1-yl)ethanol substrates, providing insights into reaction mechanisms with various substituents. This research is crucial for understanding the behavior of similar compounds in silylation reactions.
Photochemical Generation and Reactivity
- Research on the photochemical solvolyses of naphthalen-yl(phenyl)iodonium compounds in methanol by Slegt, Minne, Zuilhof, Overkleeft, & Lodder (2007) contributes to the understanding of naphthyl cation reactivity, which can be relevant for compounds like "{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol".
Apoptosis Induction in Medicinal Chemistry
- A study by Jiang, Crogan-Grundy, Drewe, Tseng, & Cai (2008) identifies naphthalen-yl compounds as potent inducers of apoptosis, highlighting the potential of similar compounds in medicinal applications.
Catalysis and Organic Synthesis
- Gong, Li, Wu, & Sun (2001) describe the use of mesoporous silicas functionalized with phenyl groups, which were effective in acetalization of aldehydes and ketones with methanol. This study provides a perspective on the potential catalytic applications of similar phenyl-functionalized compounds.
Basicity and Chemical Properties
- The basicity of hexacoordinate silicon compounds, including those with phenyl and naphthalene substituents, was investigated by Chuit, Corriu, Mehdi, & Reyé (1996). Their findings shed light on the chemical properties of such compounds, which can be extrapolated to "{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol".
Analytical Method Development
- Zhao (2005) developed a method using reversed-phase high-performance liquid chromatography for the determination of naphthalene-yl ketones, relevant to the analytical study of similar compounds.
Fluorescent Compounds and Photophysics
- Novel fluorescent naphthalene-substituted compounds were synthesized and studied by Padalkar, Lanke, Chemate, & Sekar (2015). This research could provide insights into the photophysical properties of "{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol" and similar structures.
Lewis Acidity in Organosilicon Compounds
- A study on the stability and catalytic applications of silylboranes by Yoshida, Izumi, Hiraoka, Nakanishi, Nakamoto, Hatano, & Abe (2022) discusses the properties of dimethyl(phenyl)silylboranes, which could be relevant to understanding the chemical behavior of "{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol".
Safety And Hazards
properties
IUPAC Name |
[2-[dimethyl(naphthalen-1-yl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20OSi/c1-21(2,18-12-6-4-9-16(18)14-20)19-13-7-10-15-8-3-5-11-17(15)19/h3-13,20H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFMWBREKHLBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1CO)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726227 | |
| Record name | {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol | |
CAS RN |
1217863-49-4 | |
| Record name | {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[dimethyl(naphthalen-1-yl)silyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B1441321.png)

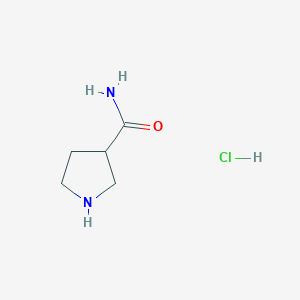
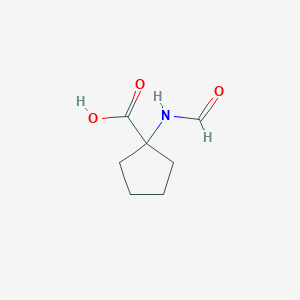

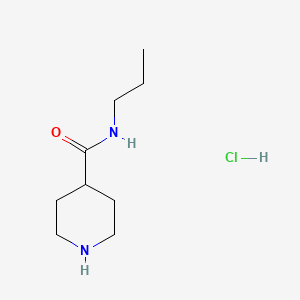
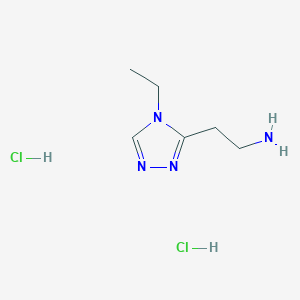

![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)
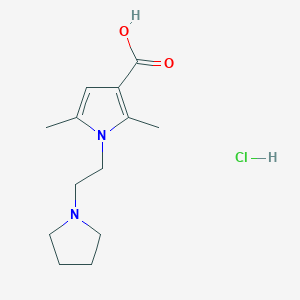
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1441338.png)


